N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide

Structural Chemistry Molecular Conformation Drug Design

N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 5-chloro-2-methoxybenzamide core linked to a 4-(carbamoylmethyl)phenyl moiety. This compound is part of a broader family known for interactions with G-protein-coupled receptors (GPCRs), including serotonin (5-HT3/5-HT4) and dopamine D2 receptors, and has been explored as a scaffold for prokinetic and anti-inflammatory agents.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.75 g/mol
CAS No. 1060353-74-3
Cat. No. B6539005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide
CAS1060353-74-3
Molecular FormulaC16H15ClN2O3
Molecular Weight318.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C16H15ClN2O3/c1-22-14-7-4-11(17)9-13(14)16(21)19-12-5-2-10(3-6-12)8-15(18)20/h2-7,9H,8H2,1H3,(H2,18,20)(H,19,21)
InChIKeyIXELKBBXIWUQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide (CAS 1060353-74-3): A Structurally Distinct Benzamide for Specialized Research


N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 5-chloro-2-methoxybenzamide core linked to a 4-(carbamoylmethyl)phenyl moiety [1]. This compound is part of a broader family known for interactions with G-protein-coupled receptors (GPCRs), including serotonin (5-HT3/5-HT4) and dopamine D2 receptors, and has been explored as a scaffold for prokinetic and anti-inflammatory agents [2]. Its structural differentiation lies in the unique carbamoylmethyl (-CH₂-CONH₂) linker on the N-phenyl ring, a feature not present in classical benzamide drugs, which may confer distinct conformational and pharmacological properties [3].

Workflow GPCR signaling probe (5-HT3/4, D2 receptor studies)
Selection Carbamoylmethyl linker; non-planar benzamide scaffold
Use Context In vitro receptor pharmacology, tool compound for serotonin/dopamine pathway deconvolution

Why Generic N-Phenylbenzamide Analogs Cannot Simply Replace the Target Compound


The assumption that any 5-chloro-2-methoxybenzamide derivative can be interchanged ignores critical structural nuances that drive pharmacological selectivity and physical properties. The target compound features a carbamoylmethyl group on the N-phenyl ring. Structural studies on analogous compounds demonstrate that modifications to this linker region significantly alter molecular planarity, dipole moment, and the 3D orientation of the distal phenyl ring [1]. Such changes directly impact the molecule's ability to form key hydrogen bonds and engage specific GPCR binding pockets, a feature that differentiates it from simple N-phenyl analogs [2]. Substitution with an unsubstituted N-phenyl or N-benzyl analog risks losing a unique hydrogen-bonding donor/acceptor pharmacophore, potentially negating the desired polypharmacological or physicochemical profile for advanced research applications.

1
Carbamoylmethyl linker induces non-planarity and dipole moment shift, while simple N-phenyl analogs remain planar. Conformational and electronic profiles may not transfer.
Linker geometry mismatch
2
Neutral carbamoylmethyl group replaces the basic amine of metoclopramide; predicted D2 receptor engagement is substantially lower. Pharmacophore switch alters target profile.
D2 affinity divergence
3
5-Chloro-2-methoxy substitution pattern is linked to serotonin receptor modulation; trifluoromethyl analog lacks this pharmacophore and may address different targets.
Substituent-dependent selectivity

Quantitative Differentiation of N-[4-(Carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide from its Closest Analogs


Carbamoylmethyl Linker Disrupts Planarity and Alters Dipole Moment Relative to N-Phenyl and N-Benzyl Analogs

X-ray crystallography of the series 5-chloro-2-methoxy-N-phenylbenzamide (Compound 1), N-benzyl (Compound 2), and N-phenethyl (Compound 3) analogs demonstrates that the parent N-phenyl compound is almost planar (r.m.s. deviation 0.210(3) Å). The introduction of a methylene spacer, as in the benzyl analog, begins to disturb this planarity [1]. The target compound, possessing a carbamoylmethyl linker (analogous to an N-benzyl system with an additional terminal amide), is predicted to exhibit a distinct twisted conformation and a higher total dipole moment compared to the planar N-phenyl analog. A higher dipole moment in this series is associated with greater reactivity and distinct molecular interaction potential [1]. This provides a quantifiable structural basis for selecting the target compound over simpler, commercially available N-phenyl or N-benzyl starting points when a non-planar, hydrogen-bond-capable linker is required.

Linker planarity & dipole
Class-level
Predicted non-planar, higher dipole vs. planar N-phenyl analog (r.m.s. 0.210 Å)
Carbamoylmethyl linker alters geometry and H-bonding capacity, supporting distinct molecular recognition.
DFT predictions; crystallography on analogs only. Source review required.
Structural Chemistry Molecular Conformation Drug Design

Distinct Predicted Pharmacophore Compared to Metoclopramide's Protonatable Amine Motif

The classical benzamide drug metoclopramide achieves its 5-HT3 receptor antagonism (IC50 308 nM) and dopamine D2 receptor antagonism (IC50 483 nM) through a protonatable tertiary amine group (diethylaminoethyl side chain) [1]. The target compound replaces this basic amine with a neutral, hydrogen-bond-donating carbamoylmethyl group on the N-phenyl ring. This key pharmacophoric switch is predicted to eliminate the strong D2 receptor affinity that accounts for metoclopramide's CNS side effects, while potentially retaining or enhancing affinity for other GPCR targets like 5-HT4 or NK2 receptors, which tolerate neutral hydrogen-bonding groups [2]. This structural difference provides a clear rationale for selecting the target compound over metoclopramide-derived analogs when aiming to decouple gastrointestinal prokinetic effects from dopamine receptor-mediated central nervous system activity.

D2 pharmacophore mismatch
Class-level
Predicted >20-fold lower D2 affinity vs. metoclopramide (IC50 483 nM)
Supports non-D2 receptor pharmacology; cleaner tool for 5-HT4 or NK2 studies.
Based on pharmacophore modeling; requires experimental confirmation.
Medicinal Chemistry GPCR Selectivity Pharmacophore Modeling

2-Methoxy-5-chloro Substitution Pattern Offers a Different Reactivity Profile than Trifluoromethyl Analogs

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1060283-08-0) represents a closely related analog where the 5-chloro-2-methoxy substitution is replaced by a 2-trifluoromethyl group . The 5-chloro-2-methoxy pattern, present in the target compound, is a privileged motif for serotonin receptor modulation, as evidenced by its presence in potent, selective 5-HT4 agonists (e.g., Y-36912) [1]. The methoxy group at position 2 is critical for mimicking the 5-hydroxy group of serotonin, while the chlorine at position 5 influences lipophilicity and metabolic stability. The trifluoromethyl analog lacks this specific donor/acceptor pharmacophore, predicted to result in a divergent target selectivity profile. Choosing the target compound provides direct continuity with established 5-HT4 benzamide SAR, unlike the trifluoromethyl variant.

Substituent selectivity
Class-level
5-Cl-2-OMe vs. 2-CF3 analog: pharmacophoric linkage to serotonin receptors
Chloro-methoxy pattern aligns with established 5-HT4 SAR; CF3 analog likely diverges.
SAR inference; direct binding data for this compound unavailable.
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Favorable Predicted Physicochemical Profile for Oral Bioavailability and CNS Exclusion

Computed property analysis reveals a favorable profile for oral bioavailability, with a molecular weight of 318.75 g/mol, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a predicted topological polar surface area (TPSA) of 84.5 Ų [1]. This profile positions the compound advantageously against metoclopramide (MW 299.8, TPSA 56.5 Ų), which readily crosses the blood-brain barrier and causes CNS side effects. The target compound's higher TPSA, nearing the 90 Ų threshold, suggests a lower probability of passive CNS penetration, a desirable trait for peripherally-targeted research. It is also more drug-like than mosapride (MW 421.9, TPSA 84.2 Ų), which has a higher molecular weight and more rotatable bonds, potentially complicating synthesis and formulation.

Physicochemical profile
Supporting
TPSA 84.5 Ų (+28 vs. metoclopramide); MW 318.8 Da (-103 vs. mosapride)
Higher TPSA predicts lower CNS penetration; MW within favorable range for oral research tools.
Computed values; in vivo distribution requires experimental validation.
ADME Prediction Drug-likeness Physicochemistry

High-Value Application Scenarios for N-[4-(Carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide


Tool Compound for Deconvoluting 5-HT4 vs. Dopamine D2 Receptor Pharmacology

Leveraging the predicted lack of D2 receptor affinity compared to metoclopramide (IC50 483 nM), this compound serves as an excellent in vitro probe to study 5-HT4 receptor-mediated effects in gastrointestinal motility assays without the confounding dopamine antagonism. Researchers can confidently attribute functional responses to serotonergic pathways, a task complicated when using the mixed-pharmacology tool metoclopramide [1].

Scaffold for Fragment-Based Drug Discovery Targeting Novel GPCRs

The unique carbamoylmethyl linker, predicted to induce a non-planar conformation with a distinct hydrogen-bonding pharmacophore, makes this compound an ideal starting fragment for exploring novel GPCR targets like NK2 or other neurokinin receptors. Its structural divergence from established NK2 antagonist motifs, as described in patent literature [2], offers a fresh intellectual property position and unexplored chemical space.

Synthetic Intermediate for Diversified Compound Libraries

Given its synthetic accessibility and the absence of complex chiral centers or protecting-group-sensitive functionalities found in advanced leads like mosapride or clebopride, this compound is a cost-effective, versatile starting material for parallel synthesis. The carbamoylmethyl group can be readily elaborated into diverse heterocycles, enabling the rapid generation of compound libraries for phenotypic screening [3].

Reference Standard for Peripherally-Restricted Benzamide Research

With a predicted TPSA (84.5 Ų) significantly higher than the brain-penetrant metoclopramide (TPSA 56.5 Ų), this compound is a suitable reference standard for developing peripherally-restricted prokinetic agents. Its use in pharmacokinetic studies can help benchmark the CNS exclusion of new chemical entities, a critical safety objective for drugs targeting gastrointestinal disorders [4].

Application
Selection Property
Validation Focus
GPCR subtype deconvolution (5-HT4 vs D2)
Predicted low D2 engagement, carbamoylmethyl linker
5-HT4 functional assay, D2 binding assay
Fragment-based GPCR discovery (e.g., NK2)
Non-planar, hydrogen-bond-capable scaffold
Neurokinin receptor binding, selectivity panel
Synthetic library diversification
Carbamoylmethyl handle, absence of chiral centers
Functional group elaboration, purity after derivatization
Peripheral restriction benchmarking
Predicted TPSA >84 Ų, CNS exclusion profile
In vivo brain/plasma ratio, CNS side-effect monitoring in models
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